molecular formula C12H11NO B3331218 4-Amino-[1,1'-biphenyl]-2-ol CAS No. 793663-58-8

4-Amino-[1,1'-biphenyl]-2-ol

Cat. No. B3331218
CAS RN: 793663-58-8
M. Wt: 185.22 g/mol
InChI Key: COBKZOTUEVJZMF-UHFFFAOYSA-N
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Description

4-Amino-[1,1’-biphenyl]-2-ol, also known as 4-Aminobiphenyl (4-ABP), is an organic compound with the formula C6H5C6H4NH2 . It is an amine derivative of biphenyl and appears as a colorless solid, although aged samples can appear colored . It was commonly used in the past as a rubber antioxidant and an intermediate for dyes .


Synthesis Analysis

4-Aminobiphenyl is prepared by the reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl . Another synthesis method involves reacting 4-azidobiphenyl with diphosphorus tetraiodide (P2I4), which can cleave the nitrogen-nitrogen bond. This reaction is done in benzene and later on, water is added to promote the formation of amine .


Molecular Structure Analysis

The molecular formula for 4-aminobiphenyl is C12H11N . The structure of 4-aminobiphenyl can be viewed using Java or Javascript .


Chemical Reactions Analysis

Like other aniline derivatives, 4-aminobiphenyl is weakly basic . It can form reactive oxygen species during metabolism, leading to DNA damage .


Physical And Chemical Properties Analysis

4-Aminobiphenyl is a yellowish-brown crystalline solid and is slightly soluble in cold water and very soluble in hot water . Its molecular weight is 169.22 g/mol .

Mechanism of Action

4-Aminobiphenyl is responsible for bladder cancer in humans and dogs by damaging DNA . It has been shown to cross the placenta in humans and has been detected in fetal blood .

Safety and Hazards

Acute inhalation exposure to 4-aminobiphenyl can produce headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure . The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning the agent is carcinogenic to humans .

properties

IUPAC Name

5-amino-2-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBKZOTUEVJZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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